3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole and oxadiazole intermediates. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and oxadiazole rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds to 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE include:
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: This compound shares the benzimidazole moiety and has similar biological activities.
BIS2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ETHYLAMINE: This compound also contains the benzimidazole structure and is used in similar applications.
The uniqueness of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13-7-8-14(2)17(11-13)22-19(27)9-10-20-25-18(26-28-20)12-29-21-23-15-5-3-4-6-16(15)24-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
QHOBBOKYXJJEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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